7-Methyl-8-phenyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one
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Overview
Description
7-Methyl-8-phenyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-8-phenyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with phenyl isothiocyanate, followed by cyclization with formic acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-8-phenyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Various electrophiles, under acidic or basic conditions depending on the nature of the substituent.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
7-Methyl-8-phenyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 7-Methyl-8-phenyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-8-phenyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]pyrimidine
- 7-Methyl-8-phenyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazine
Uniqueness
7-Methyl-8-phenyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1105191-29-4 |
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Molecular Formula |
C12H10N4OS |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
7-methyl-8-phenyl-2-sulfanylidene-6H-pyrazolo[1,5-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C12H10N4OS/c1-7-9(8-5-3-2-4-6-8)10-13-11(18)14-12(17)16(10)15-7/h2-6,15H,1H3,(H,14,17,18) |
InChI Key |
DFYAVEVUWPMGTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=S)NC(=O)N2N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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